molecular formula C12H14N2S B13272089 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile

2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile

Cat. No.: B13272089
M. Wt: 218.32 g/mol
InChI Key: OLSZBQFITBKOKK-UHFFFAOYSA-N
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Description

2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C₁₂H₁₄N₂S. It is characterized by the presence of a thiolane ring attached to an amino group, which is further connected to a phenylacetonitrile moiety. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminophenylacetonitrile with thiolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Types of Reactions: 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The thiolane ring and the amino group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-{4-[(Thiolan-3-yl)amino]phenyl}acetonitrile
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
  • 2-(4-Aminophenyl)benzothiazole derivatives

Comparison: this compound is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-[4-(thiolan-3-ylamino)phenyl]acetonitrile

InChI

InChI=1S/C12H14N2S/c13-7-5-10-1-3-11(4-2-10)14-12-6-8-15-9-12/h1-4,12,14H,5-6,8-9H2

InChI Key

OLSZBQFITBKOKK-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1NC2=CC=C(C=C2)CC#N

Origin of Product

United States

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